molecular formula C19H26N4O3S B10917470 N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10917470
M. Wt: 390.5 g/mol
InChI Key: ZAIXHEAOHYRQTK-UHFFFAOYSA-N
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Description

N~1~-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with a multifaceted structure It features a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide bond. This is achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the pyrrolidinyl group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzenesulfonamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H~2~SO~4~) or nitric acid (HNO~3~).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyrrolidinyl groups.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N1-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

Medically, this compound is investigated for its therapeutic potential. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of industrial applications.

Mechanism of Action

The mechanism of action of N1-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Methyl-N~1~-[(1-Methyl-3-Phenyl-1H-Pyrazol-4-Yl)Methyl]-4-(2-Oxo-1-Pyrrolidinyl)-1-Benzenesulfonamide
  • N~1~-Propyl-N~1~-[(1-Propyl-3-Methyl-1H-Pyrazol-4-Yl)Methyl]-4-(2-Oxo-1-Pyrrolidinyl)-1-Benzenesulfonamide

Uniqueness

Compared to similar compounds, N1-ETHYL-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its specific ethyl and methyl substitutions on the pyrazole ring. These substitutions can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its class.

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H26N4O3S/c1-4-21-13-16(15(3)20-21)14-22(5-2)27(25,26)18-10-8-17(9-11-18)23-12-6-7-19(23)24/h8-11,13H,4-7,12,14H2,1-3H3

InChI Key

ZAIXHEAOHYRQTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

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